6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
Brand Name: Vulcanchem
CAS No.: 2624139-11-1
VCID: VC7540901
InChI: InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H
SMILES: CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br
Molecular Formula: C10H14Br2N2
Molecular Weight: 322.044

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide

CAS No.: 2624139-11-1

Cat. No.: VC7540901

Molecular Formula: C10H14Br2N2

Molecular Weight: 322.044

* For research use only. Not for human or veterinary use.

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide - 2624139-11-1

Specification

CAS No. 2624139-11-1
Molecular Formula C10H14Br2N2
Molecular Weight 322.044
IUPAC Name 6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
Standard InChI InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H
Standard InChI Key WTCFOXRFBIWJBH-UHFFFAOYSA-N
SMILES CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1,8-naphthyridine consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8. In 6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine hydrobromide, the following modifications are present:

  • Bromination: A bromine atom substitutes position 6 of the naphthyridine core.

  • Dimethylation: Two methyl groups occupy position 3, creating a quaternary carbon center.

  • Partial Hydrogenation: The 2,4-dihydro modification reduces two double bonds in one pyridine ring, yielding a partially saturated system.

  • Hydrobromide Salt: The compound exists as a hydrobromide salt, enhancing its solubility in polar solvents .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine hydrobromide
Molecular FormulaC₁₁H₁₄BrN₃·HBr
CAS Registry Number2624139-11-1
Molecular Weight349.07 g/mol (calculated)
Hydrogen Bond Donors/Acceptors2 (NH), 3 (N) / 4 (N, Br)

Synthesis and Halogenation Strategies

Friedlander Condensation as a Precursor Route

The 1,8-naphthyridine scaffold is typically synthesized via the Friedlander reaction, which couples aminopyridines with active methylene carbonyl compounds . For example, 2-aminopyridine reacts with cyclic ketones (e.g., cyclohexanone) under basic conditions to form tetrahydropyrido-fused naphthyridines. Recent advances demonstrate that choline hydroxide (ChOH) in water enables gram-scale synthesis of 1,8-naphthyridines with >90% yields, avoiding organic solvents .

Bromination Techniques

Bromination of naphthyridines often employs electrophilic reagents like N-bromosuccinimide (NBS) or direct bromine in acidic media. The DiVA portal study highlights halogenation methods for 1,5- and 2,6-naphthyridines, where chlorination and bromination occur regioselectively at electron-rich positions . For 1,8-naphthyridines, bromination at position 6 is favored due to the directing effects of the nitrogen atoms and the electron-donating methyl groups .

Table 2: Representative Bromination Conditions

SubstrateReagentSolventYield (%)Reference
3,3-Dimethyl-1,8-naphthyridineBr₂ (1 equiv)HBr/AcOH75
1,5-NaphthyridineNBS (1.2 equiv)CCl₄82

Physicochemical Properties

Solubility and Stability

As a hydrobromide salt, the compound exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, DMF). The dimethyl groups enhance lipophilicity, while the hydrobromide counterion improves crystallinity. Stability studies indicate degradation under prolonged exposure to light or moisture, necessitating storage in inert atmospheres .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 2.52 (s, 3H, CH₃), 3.33 (t, 2H, CH₂), and 9.01 ppm (d, 1H, Ar-H) confirm the dimethyl and dihydro motifs .

  • Mass Spectrometry: ESI-HRMS shows a molecular ion peak at m/z 349.07 [M+H]⁺, consistent with the molecular formula C₁₁H₁₄BrN₃·HBr .

Applications in Medicinal Chemistry

Serotonin Transporter Inhibition

Molecular docking studies of tetrahydropyrido-naphthyridine derivatives reveal strong binding to the human serotonin transporter (hSERT), with binding energies comparable to clinical antidepressants . The bromine atom may enhance halogen bonding with active-site residues, while the dimethyl groups stabilize hydrophobic interactions.

Antimicrobial Activity

1,8-Naphthyridine analogs exhibit broad-spectrum antibacterial properties, targeting DNA gyrase and topoisomerase IV. Bromination at position 6 enhances membrane permeability, as seen in fluoroquinolone derivatives .

Future Directions

  • Alternative Catalysts: Exploring enzymatic or photoredox catalysis for greener synthesis.

  • Structure-Activity Relationships: Modifying the bromine position and dimethyl groups to optimize pharmacological profiles.

  • Materials Science: Investigating naphthyridines as ligands for luminescent metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator